A Comprehensive Technical Guide to 4-Fluoro-3-(methylsulfonyl)benzoic Acid
A Comprehensive Technical Guide to 4-Fluoro-3-(methylsulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Medicinal Chemistry
4-Fluoro-3-(methylsulfonyl)benzoic acid, identified by its CAS Number 158608-00-5 , is a strategically functionalized aromatic carboxylic acid that has emerged as a significant building block in contemporary drug discovery and development.[1][2][3] Its unique molecular architecture, featuring a fluorine atom, a methylsulfonyl group, and a carboxylic acid moiety on a benzene ring, offers a compelling combination of properties for medicinal chemists. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the methylsulfonyl group can act as a key interaction point within biological targets.[4] The carboxylic acid provides a versatile handle for further synthetic modifications, making this compound a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides an in-depth technical overview of its properties, synthesis, and applications, designed to empower researchers in their pursuit of novel therapeutics.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of 4-Fluoro-3-(methylsulfonyl)benzoic acid is fundamental for its effective utilization in research and synthesis.
Chemical and Physical Properties
The key chemical and physical properties of 4-Fluoro-3-(methylsulfonyl)benzoic acid are summarized in the table below. These properties are crucial for handling, storage, and reaction design.
| Property | Value | Source |
| CAS Number | 158608-00-5 | [1] |
| Molecular Formula | C₈H₇FO₄S | [2][3] |
| Molecular Weight | 218.2 g/mol | [3] |
| Appearance | Faintly yellow to beige crystalline powder | [2] |
| Boiling Point (Predicted) | 456.7 ± 45.0 °C | [2] |
| Density (Predicted) | 1.474 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 3.54 ± 0.10 | [2] |
| Storage Temperature | Room Temperature, Inert atmosphere | [2] |
Spectroscopic Data (Predicted and Analog-Based)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the sulfonyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the fluorine, carboxylic acid, and methylsulfonyl groups. A broad singlet corresponding to the acidic proton of the carboxylic acid is also anticipated at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms in the molecule. The carbons attached to the electronegative fluorine and within the electron-withdrawing groups (carboxyl and sulfonyl) will appear at downfield chemical shifts.
The FT-IR spectrum is expected to exhibit characteristic absorption bands for its functional groups. Key expected vibrational frequencies include:
-
O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong absorption band around 1700 cm⁻¹.
-
S=O stretch (Sulfone): Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
C-F stretch: A strong band in the region of 1250-1000 cm⁻¹.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (218.2). Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[5] The presence of the methylsulfonyl group may lead to characteristic fragmentation involving the loss of SO₂CH₃.
Section 2: Synthesis and Reactivity
The synthesis of 4-Fluoro-3-(methylsulfonyl)benzoic acid typically involves a multi-step sequence, leveraging established organic reactions. Below is a plausible synthetic pathway based on the synthesis of analogous compounds.
Proposed Synthetic Pathway
A logical approach to the synthesis of 4-Fluoro-3-(methylsulfonyl)benzoic acid starts from a readily available fluorinated toluene derivative. The key steps involve oxidation of the methyl group to a carboxylic acid and the introduction of the methylsulfonyl group via sulfonation followed by methylation or a related sequence.
Caption: Proposed synthetic pathway for 4-Fluoro-3-(methylsulfonyl)benzoic acid.
Key Chemical Transformations
The carboxylic acid group of 4-Fluoro-3-(methylsulfonyl)benzoic acid is a versatile functional group that can undergo a variety of chemical transformations, including:
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Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
-
Amidation: Reaction with amines, often activated by coupling agents, to form amides. This is a crucial reaction in the synthesis of many pharmaceutical compounds.
-
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.
Section 3: Applications in Drug Discovery and Development
The strategic incorporation of fluorine and sulfonyl groups has become a powerful strategy in modern medicinal chemistry to enhance the pharmacological properties of drug candidates.
Role as a Pharmaceutical Intermediate
4-Fluoro-3-(methylsulfonyl)benzoic acid serves as a vital intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[6] Its structural features are beneficial for developing drugs targeting a range of therapeutic areas, including inflammation, infectious diseases, and oncology.[6] The fluorinated phenyl ring can improve metabolic stability and cell membrane permeability, while the methylsulfonyl group can participate in key hydrogen bonding interactions with biological targets.
Rationale for Use in Medicinal Chemistry
The causality behind the use of this specific building block lies in the predictable and beneficial effects of its functional groups:
-
Fluorine: The high electronegativity of fluorine can alter the acidity of nearby protons and influence the electronic properties of the aromatic ring, which can lead to enhanced binding affinity to target proteins.
-
Methylsulfonyl Group: This group is a strong hydrogen bond acceptor and can significantly influence the solubility and pharmacokinetic profile of a molecule. It is often used to mimic other functional groups or to occupy specific pockets in an enzyme's active site.
Section 4: Safety and Handling
Proper handling of 4-Fluoro-3-(methylsulfonyl)benzoic acid is essential in a laboratory setting. The following information is derived from available safety data sheets for this compound.[1]
Hazard Identification
-
Causes skin irritation (H315). [1]
-
Causes serious eye irritation (H319). [1]
-
May cause respiratory irritation (H335). [1]
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[1]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.[1]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[1]
Section 5: Experimental Protocols
The following are generalized protocols for common spectroscopic analyses. It is crucial to adapt these based on the specific instrumentation and laboratory safety procedures.
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of 4-Fluoro-3-(methylsulfonyl)benzoic acid for ¹H NMR (20-30 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Data Acquisition: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Spectral Processing: After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) and phase the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Caption: A generalized workflow for NMR spectroscopic analysis.
Conclusion
4-Fluoro-3-(methylsulfonyl)benzoic acid is a highly valuable and versatile building block for researchers and scientists in the field of drug discovery. Its unique combination of a fluorine atom, a methylsulfonyl group, and a carboxylic acid provides a powerful tool for the synthesis of novel therapeutic agents with potentially enhanced pharmacological profiles. This guide has provided a comprehensive overview of its properties, synthesis, applications, and handling, intended to serve as a foundational resource for its effective and safe utilization in the laboratory.
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